molecular formula C15H21NO4 B139855 (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide CAS No. 136944-37-1

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide

Cat. No. B139855
M. Wt: 279.33 g/mol
InChI Key: MXYVFUKMIZEIHC-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide, also known as DHPPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. DHPPA is a derivative of the natural compound, nordihydroguaiaretic acid (NDGA), which is found in the creosote bush. DHPPA has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.

Mechanism Of Action

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the activity of various enzymes, including lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also inhibits the activity of NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to have a variety of biochemical and physiological effects. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has several advantages for use in lab experiments. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is a synthetic compound, which allows for greater control over its purity and concentration. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is also stable and can be stored for long periods of time. However, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. One area of research is the development of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide as a natural preservative in food and cosmetics. Another area of research is the use of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide in the treatment of cancer and other diseases associated with inflammation and oxidative stress. In addition, further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide and its potential side effects.

Synthesis Methods

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide can be synthesized using a variety of methods, including the reaction of NDGA with hexylamine and propionyl chloride. This method involves the protection of the phenolic groups of NDGA, followed by the addition of hexylamine and propionyl chloride to form (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. Other methods involve the use of different protecting groups for NDGA or the use of different amines and acyl chlorides.

Scientific Research Applications

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use in various fields of research, including cancer, inflammation, and oxidative stress. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use as a natural preservative in food and cosmetics.

properties

CAS RN

136944-37-1

Product Name

(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide

InChI

InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+

InChI Key

MXYVFUKMIZEIHC-CSKARUKUSA-N

Isomeric SMILES

CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O

SMILES

CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O

Origin of Product

United States

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